{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
Description
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIQBKUMVZFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234500 | |
| Record name | Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-06-3 | |
| Record name | Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Conditions
A patented method (US9227900B2) describes preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate, which can be further reduced to the target alcohol. The process involves:
- Starting with α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone subjected to a Horner-Wadsworth-Emmons reaction in the presence of a base.
- Hydrolysis of the alkoxy propylene derivative (III) under acidic conditions (preferably hydrochloric acid) in a water or mixed aqueous-organic solvent medium.
- Reaction temperatures range from 0°C to 40°C, typically 10–30°C for the initial reaction and 20–40°C for hydrolysis.
- Reaction times vary from 2 to 10 hours depending on the step.
Reaction Medium and Acid Catalysts
- Solvents include water, methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, or toluene.
- Acid catalysts for hydrolysis include hydrochloric acid (preferred), sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate.
Summary Table of Conditions
| Step | Reagents/Intermediates | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | α-Alkoxy p-chlorobenzyl phosphonate + cyclopropyl methyl ketone | Organic solvent or mixed | 0–40 (prefer 10–30) | 2–8 | Base catalyzed reaction |
| Hydrolysis of alkoxy propylene | Acid (HCl preferred) | Water or water + organic solvent | 20–40 | 3–10 | Acidic hydrolysis to ketone |
Grignard Reaction-Based Preparation
Process Description
Another industrially viable route involves Grignard reactions using 2-chlorobenzyl chloride and 1-chloro-1-chloroacetylcyclopropane, as detailed in patent US20200399236A1. Key points include:
- Formation of the Grignard reagent from 2-chlorobenzyl chloride and magnesium in a solvent system of methyl tetrahydrofuran and toluene.
- Reaction temperature control and solvent ratio (methyl tetrahydrofuran:toluene between 1:5 and 5:1, preferably 1:3 to 3:1) to minimize byproduct formation.
- Subsequent reaction with 1,2,4-triazole and base to form intermediates.
- The process reduces dimer byproducts to less than 1%, improving yield and scalability.
Solvent Recovery and Industrial Viability
- Solvents used can be recovered and recycled, enhancing environmental and economic aspects.
- The process is suitable for large-scale manufacturing due to reduced side products and efficient purification steps.
Reaction Conditions Summary
| Step | Reagents | Solvent System | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Grignard reagent formation | 2-chlorobenzyl chloride + Mg | Methyl tetrahydrofuran + toluene | Ambient | Variable | Solvent ratio critical for yield |
| Reaction with 1,2,4-triazole | Grignard intermediate + triazole + base | Organic solvent (e.g., DMF) | 80–85 | 3 | Base: alkali hydroxides, carbonates |
| Purification and crystallization | Toluene, methanol | 70°C for washing, crystallization | Variable | Variable | High purity product (~98%) |
Asymmetric and Biocatalytic Preparation Methods
Enantioselective Synthesis
Research published in 2018 (LookChem source) highlights asymmetric preparation of 1-(4′-chlorophenyl)-1-cyclopropylmethanol using:
- Lipase-mediated hydrolysis achieving 98% enantiomeric excess (ee) and 85.5% yield for the (R)-enantiomer.
- Baker’s yeast fermentation producing the (S)-enantiomer with 96% ee but lower conversion (~12%).
Biotransformation and Detoxification Studies
- The phytopathogen Botrytis cinerea can biotransform the compound, indicating metabolic pathways relevant to its antifungal activity.
- Such biocatalytic methods provide stereoselective access to enantiopure forms important for biological activity.
Chlorination and Substitution on Cyclopropylethanol
Chlorination Using Thionyl Chloride
A Chinese patent (CN103044230B) describes preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone via:
- Conversion of 1-cyclopropylethanol to the corresponding chloro derivative by slow addition of thionyl chloride at 10°C over 30–60 minutes.
- Reaction times of approximately 4 hours at 10°C.
- Post-reaction removal of excess thionyl chloride and HCl under reduced pressure, followed by aqueous washes and drying.
Process Details Table
| Reagent | Conditions | Yield/Notes |
|---|---|---|
| 1-cyclopropylethanol + SOCl2 | 10°C, 30–60 min addition, 4 h reaction | Efficient chlorination to chloro derivative |
| Work-up | Reduced pressure removal, water wash, drying | Purified intermediate for further synthesis |
Summary Table of Preparation Methods
| Method | Key Intermediates/Reagents | Reaction Type | Conditions Summary | Yield/Purity | Notes |
|---|---|---|---|---|---|
| α-Alkoxy p-chlorobenzyl phosphonate route | α-alkoxy p-chlorobenzyl phosphonate + cyclopropyl methyl ketone | Horner-Wadsworth-Emmons + Acid hydrolysis | 0–40°C, 2–10 h, acidic hydrolysis in water/organic solvent | High purity ketone intermediate | Well-documented, versatile |
| Grignard reaction route | 2-chlorobenzyl chloride + Mg + 1-chloro-1-chloroacetylcyclopropane | Grignard + substitution + base-mediated reaction | Ambient to 85°C, solvent system methyl THF/toluene | ~98% purity product, low byproducts | Industrially scalable, solvent recycling |
| Asymmetric/biocatalytic methods | Lipase, baker’s yeast, oxazaborolidine catalysts | Enzymatic reduction/fermentation | Mild conditions, enzymatic specificity | High ee (96–99%), moderate yield | Provides enantiopure compounds |
| Chlorination of cyclopropylethanol | 1-cyclopropylethanol + thionyl chloride | Chlorination | 10°C, 4 h, slow addition | Efficient intermediate formation | Useful for preparing chloro intermediates |
Research Findings and Industrial Significance
- The α-alkoxy phosphonate route offers a robust chemical synthesis with well-controlled reaction parameters and broad solvent compatibility.
- Grignard-based methods provide industrial feasibility with solvent recycling and minimized side products, crucial for large-scale production.
- Asymmetric and biocatalytic approaches enable access to enantiomerically pure forms, important for biological activity and reduced toxicity.
- Chlorination of cyclopropylethanol intermediates is a critical preparative step for further functionalization.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}aldehyde or {1-[(4-Chlorophenyl)methyl]cyclopropyl}carboxylic acid
Reduction: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methylamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Table 1: Aromatic Substituent Effects
| Compound | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | Cl | 196.68 | High lipophilicity |
| (4-Bromophenyl)(cyclopropyl)methanol | Br | 227.1 | Strong halogen bonding |
| (trans-2-(4-Methylphenyl)cyclopropyl)methanol | CH₃ | 162.23 | Enhanced hydrophobicity |
Functional Group Modifications
The hydroxymethyl group in the target compound contrasts with other derivatives:
- Methanone-Piperazine (): 1-(4-Chlorophenyl)cyclopropylmethanone derivatives replace the hydroxymethyl with a ketone-linked piperazine. This modification introduces basicity and hydrogen-bonding capacity, correlating with anticancer (e.g., 3a, 3c) and antituberculosis (3a–3c) activities .
- Ethanol (): 1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O) has a longer alcohol chain, which may increase steric bulk and reduce metabolic oxidation rates compared to methanol derivatives .
Cyclopropane Substitution Patterns
Biological Activity
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol, a compound with notable structural properties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and anticancer properties, as well as insights from recent research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl ring attached to a chlorophenyl group and a hydroxymethyl moiety. This unique structure contributes to its interaction with biological macromolecules, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of pathogens, including both gram-positive and gram-negative bacteria.
The antimicrobial effects are thought to arise from the compound's ability to inhibit bacterial cell wall synthesis and generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This dual mechanism enhances its efficacy against resistant strains.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 20 µg/mL, suggesting strong antibacterial properties .
- Antifungal Activity : The compound also demonstrated antifungal effects against Candida albicans, with an observed minimum inhibitory concentration (MIC) of 15 µg/mL .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies.
In Vitro Studies
Research involving human cancer cell lines has shown that the compound can induce apoptosis in breast cancer cells (MDA-MB-435) at concentrations ranging from 10 to 80 µg/mL. Notably, two derivatives exhibited significant cytotoxicity .
The anticancer activity is attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival. It may also enhance the production of ROS, leading to increased apoptosis in cancer cells.
Summary of Biological Activities
| Activity | Pathogen/Cell Line | Concentration (µg/mL) | Outcome |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 | Significant inhibition |
| Antibacterial | Escherichia coli | 20 | Significant inhibition |
| Antifungal | Candida albicans | 15 | MIC observed |
| Anticancer | MDA-MB-435 (breast cancer) | 10 - 80 | Induced apoptosis |
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonds (e.g., O–H⋯N interactions with bond lengths <3.07 Å) .
- NMR spectroscopy : ¹H-¹H NOESY identifies spatial proximity of substituents, while ¹³C NMR confirms cyclopropane ring integrity.
Q. Advanced Research Focus
- Dynamic NMR : Detects conformational flexibility of the cyclopropane ring at varying temperatures.
- SC-XRD (Single-Crystal X-ray Diffraction) : Maps non-covalent interactions (e.g., N–H⋯Cl hydrogen bonds forming helical chains) .
What in vitro assays are appropriate for evaluating the antimicrobial or enzyme inhibitory potential of this compound derivatives?
Q. Advanced Research Focus
- Enzyme inhibition assays : For 11β-HSD1, use recombinant enzyme preparations with cortisol/cortisone conversion monitored via LC-MS .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .
How can researchers address discrepancies in biological activity data between structurally similar analogs in this chemical series?
Q. Advanced Research Focus
- Conformational analysis : Use computational tools (e.g., DFT) to compare energy-minimized structures. Rotational isomers (e.g., 180° core rotation) may explain divergent activities .
- Crystallographic overlays : Superimpose X-ray structures of analogs to identify critical binding motifs.
- Proteomic profiling : Identify off-target interactions via thermal shift assays or affinity chromatography .
What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure forms of this compound?
Q. Advanced Research Focus
- Chiral auxiliaries : Use enantiopure amines or alcohols to direct stereochemistry during cyclopropanation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) in transition metal-catalyzed reactions.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
What computational modeling approaches are suitable for predicting the binding affinity of this compound to target enzymes like 11β-HSD1?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic residues (e.g., Ser170 in 11β-HSD1) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS/AMBER).
- Free-energy perturbation (FEP) : Quantify ΔΔG values for cyclopropane-modified analogs .
How can environmental sustainability be integrated into the synthesis and disposal processes of this compound?
Q. Advanced Research Focus
- Biocatalysis : Replace traditional reductants (NaBH₄) with whole-cell systems (e.g., Daucus carota) for enantioselective reductions .
- Green solvents : Use ethanol/water mixtures instead of THF to reduce waste.
- Lifecycle assessment (LCA) : Quantify environmental impact from synthesis to degradation, focusing on chlorinated byproduct mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
